Apitolisib - 1032754-93-0

Apitolisib

Catalog Number: EVT-288378
CAS Number: 1032754-93-0
Molecular Formula: C23H30N8O3S
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apitolisib (GDC-0980) is a potent, orally bioavailable, small molecule inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) kinases. [] It acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways, which are frequently dysregulated in various cancers. [, , , ] Apitolisib's primary role in scientific research is as a tool to investigate these pathways and their roles in tumor development, progression, and potential therapeutic targeting.

Overview

Apitolisib, chemically known as GDC-0980, is a novel dual inhibitor targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This compound has emerged as a promising therapeutic agent in oncology, particularly for cancers characterized by deregulated signaling in these pathways. Apitolisib is classified as a small molecule drug and has been investigated for its efficacy against various cancer types, including glioblastoma and breast cancer.

Source and Classification

Apitolisib was developed by Genentech, a biotechnology company based in San Francisco, California. It falls under the category of targeted cancer therapies due to its specific action on key signaling pathways that are often dysregulated in tumors. The compound is classified as a dual inhibitor because it simultaneously inhibits both phosphoinositide 3-kinase and mammalian target of rapamycin, which are critical components of the signaling cascade involved in cell growth and survival.

Synthesis Analysis

The synthesis of Apitolisib involves several key steps that utilize various chemical reactions to achieve the final product. One notable method involves the Gewald reaction, which is used to synthesize ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate. This precursor undergoes cyclocondensation with different nitriles under acidic conditions to yield the desired thieno[2,3-d]pyrimidine derivatives. The process typically requires careful control of temperature and pH to ensure optimal yield and purity of the final compounds.

Technical Details

  1. Starting Materials: Ethyl acetoacetate, malononitrile, sulfur, and various nitriles.
  2. Catalysts: Diethyl amine is commonly used during synthesis.
  3. Conditions: The reactions are generally conducted in ethanol under ambient temperature or controlled acidic conditions.
Molecular Structure Analysis

The molecular structure of Apitolisib can be described using its chemical formula, C22H24N6O2S. It features a complex arrangement that includes a thieno[2,3-d]pyrimidine core structure with alkyl substituents that enhance its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 420.53 g/mol.
  • Key Functional Groups: Amino groups, carbonyl groups, and thiophene rings contribute to its activity.
Chemical Reactions Analysis

Apitolisib undergoes several chemical reactions during its synthesis and biological activity. The initial synthesis involves nucleophilic additions and cyclization reactions that form the thieno[2,3-d]pyrimidine framework.

Technical Details

  • Cyclization Reaction: Involves the formation of cyclic structures through nucleophilic attack.
  • Protonation/Deprotonation: Key steps in modulating the activity of the compound in biological systems.
Mechanism of Action

Apitolisib exerts its pharmacological effects by inhibiting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition disrupts critical signaling cascades involved in cell proliferation, survival, and metabolism.

Process and Data

  1. Inhibition of Phosphoinositide 3-Kinase: Leads to decreased activation of downstream effectors such as Akt.
  2. Inhibition of Mammalian Target of Rapamycin: Results in reduced protein synthesis and cell growth.
  3. Cellular Effects: Apitolisib has been shown to induce apoptosis in glioblastoma cells by increasing pro-apoptotic markers like CHOP (C/EBP-homologous protein) and PARP (polyADP-ribose polymerase) accumulation.
Physical and Chemical Properties Analysis

Apitolisib exhibits specific physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Apitolisib has significant potential applications in scientific research and clinical settings:

  1. Oncology Research: Investigated for its efficacy against various cancers including glioblastoma and breast cancer.
  2. Clinical Trials: Currently undergoing evaluation in phase 1 clinical trials to assess safety, tolerability, and preliminary efficacy.
  3. Translational Medicine: Integrated pharmacokinetic-pharmacodynamic modeling studies are being conducted to better understand its effects on tumor growth inhibition.
Introduction to PI3K/mTOR Pathway Dysregulation in Oncology

Role of PI3K-AKT-mTOR Signaling in Tumorigenesis and Metastasis

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) (PAM) pathway is a master regulator of cellular homeostasis, governing critical processes including proliferation, survival, metabolism, and angiogenesis. In oncology, dysregulation of this pathway represents one of the most frequent molecular aberrations, observed in approximately 50% of all solid tumors [5] [7]. Hyperactivation occurs through multiple mechanisms:

  • Genetic Alterations: Gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit) commonly cluster in exons 9 (E542K, E545K) and 20 (H1047R), enhancing membrane localization and lipid kinase activity. These mutations are prevalent in breast (25-40%), endometrial (24-39%), and colorectal cancers (10-20%) [2] [5]. Conversely, loss-of-function mutations or epigenetic silencing of the tumor suppressor PTEN (phosphatase and tensin homolog), which normally dephosphorylates PIP3, leads to constitutive pathway activation. PTEN loss occurs in glioblastoma (36-44%), prostate cancer (20-30%), and melanoma (10-20%) [5] [7].
  • Receptor Tyrosine Kinase (RTK) Overactivation: Amplification or hyperactivity of RTKs (e.g., EGFR, HER2, IGFR) provides sustained upstream signaling input. This is particularly relevant in breast cancer, where HER2 overexpression correlates with aggressive phenotypes and PI3K pathway dependency [5] [9].
  • Downstream Effector Activation: Akt isoforms (Akt1/2/3) and mTOR complexes (mTORC1/2) exhibit isoform-specific roles in metastasis. Akt2 promotes epithelial-mesenchymal transition (EMT) and invasive potential in pancreatic and ovarian cancers, while mTORC1 drives hypoxia-inducible factor 1-alpha (HIF-1α)-mediated angiogenesis [5] [7].

Table 1: Key Oncogenic Alterations in the PI3K/AKT/mTOR Pathway

Molecular AlterationBiological ConsequenceRepresentative Tumor TypesPrevalence
PIK3CA mutationsIncreased PI3Kα activityBreast, endometrial, colorectal10-40%
PTEN lossPIP3 accumulationGlioblastoma, prostate, melanoma10-44%
AKT1 (E17K) mutationConstitutive membrane localizationBreast, ovarian2-8%
RTK amplification (e.g., HER2)Enhanced upstream signalingBreast, gastric15-30%

Pathway hyperactivation fuels metastatic dissemination through:

  • EMT Induction: Akt-mediated GSK-3β inhibition stabilizes Snail and β-catenin, driving mesenchymal transition and cell motility [5].
  • Angiogenesis: mTORC1 upregulates HIF-1α and VEGF, promoting neovascularization essential for metastatic niche formation [7].
  • Metabolic Reprogramming: Enhanced glycolytic flux (Warburg effect) via Akt-driven GLUT1 translocation and mTOR-mediated HIF-1α activation supports survival in hypoxic microenvironments [5].

Rationale for Dual PI3K/mTOR Inhibition in Targeted Cancer Therapy

Traditional single-node inhibitors (e.g., PI3Kα-selective or mTORC1 inhibitors) face significant clinical limitations due to pathway feedback loops and cross-activation mechanisms:

  • Feedback Loop Activation: mTORC1 inhibition relieves S6K-mediated suppression of insulin receptor substrate 1 (IRS-1), reactivating PI3K signaling upstream. This compensatory feedback loop diminishes therapeutic efficacy [7] [9].
  • Incomplete Pathway Suppression: Selective mTORC1 inhibitors (e.g., rapalogs) fail to inhibit mTORC2, which phosphorylates Akt at Ser473, maintaining Akt activity and prosurvival signaling [7] [8].
  • Biomarker-Informed Efficacy Thresholds: Integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling in xenografts and clinical studies reveals a steep sigmoid relationship between pAkt suppression and antitumor efficacy. Tumor stasis requires >60% sustained pAkt inhibition, achievable more robustly with dual inhibitors than single-node agents [1].

Table 2: Limitations of Single-Target vs. Advantages of Dual PI3K/mTOR Inhibitors

ParameterSingle-Target InhibitorsDual PI3K/mTOR Inhibitors
Feedback loop reactivationCommon (e.g., IRS-1 rebound)Minimized by blocking nodes upstream and downstream
mTORC2 inhibitionLimited (rapalogs inactive against mTORC2)Achieved (e.g., blocks Akt S473 phosphorylation)
Biomarker suppressionPartial (e.g., 30-50% pAkt reduction)Profound (>70% pAkt suppression)
Resistance developmentFrequent (adaptive pathway rewiring)Delayed (simultaneous target blockade)

Apitolisib (GDC-0980, RG7422) exemplifies the dual-inhibition strategy. It simultaneously targets:

  • Class I PI3K Isoforms: Inhibits p110α/β/δ/γ with IC50 values of 5 nM, 27 nM, 7 nM, and 14 nM, respectively [8] [10].
  • mTOR Kinase: Binds the ATP-binding cleft with Ki = 17 nM, inhibiting both mTORC1 and mTORC2 complexes [8] [10].

Preclinical studies validate this approach:

  • In renal cell adenocarcinoma (RCC) xenografts, apitolisib induced 35-45% pAkt suppression in tumor tissue, correlating with significant growth inhibition. The PK-PD model quantified that >61% pAkt inhibition was required for tumor stasis [1].
  • Glioblastoma models demonstrated synergistic apoptosis induction, where dual blockade suppressed PERK-mediated adaptive survival responses, amplifying caspase activation [4].
  • Broad antitumor activity was observed across breast, prostate, and lung cancer xenografts, with tumor regression achieved at maximum tolerated doses [8].

Table 3: Preclinical Efficacy of Apitolisib Across Cancer Models

Cancer TypeModel SystemKey FindingsReference
Renal Cell Carcinoma786-O xenografts35-45% pAkt inhibition → tumor shrinkage; >61% inhibition → stasis [1]
GlioblastomaA-172 and U-118-MG cells46.47% apoptosis at 20 μM (48h); suppression of PERK [4]
Prostate CancerPC3 xenograftsTumor regression at MTD; EC50 = 0.31 μM (cell proliferation) [8] [10]
Breast CancerMCF7-neo xenograftsTumor stasis at MTD after 22 days of treatment [8]

Properties

CAS Number

1032754-93-0

Product Name

Apitolisib

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one

Molecular Formula

C23H30N8O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N

SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno(3,2-d)pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one
GDC 0980
GDC-0980
GDC0980

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.